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Executive Summary: Hydroxysteroid 17-3 dehydrogenase 13 (Hsd17B13), a liver-specific
enzyme localized to lipid droplets, has emerged as a critical regulator in the landscape of
hepatic lipid metabolism and the progression of chronic liver diseases. While its overexpression
Is associated with non-alcoholic fatty liver disease (NAFLD), human genetic studies have
consistently shown that loss-of-function variants in the HSD17B13 gene confer significant
protection against the progression from simple steatosis to more severe outcomes like non-
alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. Mechanistically,
Hsd17B13 possesses retinol dehydrogenase activity and influences pro-inflammatory and pro-
fibrotic signaling pathways. This protective effect has positioned Hsd17B13 as a promising
therapeutic target, with several inhibitors, including RNAi-based agents and small molecules,
currently under investigation for the treatment of NASH and other fibrotic liver conditions. This
guide provides a comprehensive overview of the enzymatic function, metabolic role, and
signaling pathways of Hsd17B13, supported by quantitative data and detailed experimental
methodologies.

Introduction to Hsd17B13

Hydroxysteroid 17-B dehydrogenase 13 (Hsd17B13) is a member of the HSD17B superfamily,
which comprises 15 enzymes involved in the metabolism of steroids, fatty acids, and bile acids.
[1][2] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver.[1]
[3] Within hepatocytes, Hsd17B13 is specifically an ER-resident protein that is targeted to the
surface of lipid droplets (LDs), which are dynamic organelles central to lipid storage and
metabolism.[4][5][6] Its expression is significantly upregulated in the livers of patients with
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NAFLD.[2][5][7] The discovery that genetic polymorphisms resulting in a loss of Hsd17B13's
enzymatic activity are linked to protection against NASH has generated significant interest in its
function and therapeutic potential.[4][8]

Enzymatic Function and Substrates

Hsd17B13's precise physiological substrates are still under investigation, but in vitro studies
have established its function as a retinol dehydrogenase (RDH), catalyzing the conversion of
retinol (Vitamin A) to retinaldehyde.[4][6] This enzymatic activity is dependent on several
factors, including its proper targeting to lipid droplets and the presence of a cofactor binding
site for NAD+.[3][6] The N-terminal region of the protein, specifically a conserved 7-amino acid
sequence (AA22-28), is crucial for this lipid droplet localization; variants lacking this sequence
fail to target LDs and exhibit lower protein stability and no enzymatic activity.[6] While retinol is
a plausible in vivo substrate, the enzyme may also act on other steroids and bioactive lipids.[3]

[6]

Role in Hepatic Lipid Metabolism

Hsd17B13 is intricately involved in regulating the storage and breakdown of lipids within
hepatocytes. Its expression is transcriptionally upregulated by the Liver X receptor-a (LXR-a)
via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of hepatic
lipogenesis.[4][5][9]

The functional impact of Hsd17B13 on lipid accumulation has produced some conflicting
results in preclinical models. Overexpression of Hsd17B13 in mouse liver and hepatoma cell
lines leads to an increase in hepatic triglycerides.[10] Mechanistically, Hsd17B13 has been
proposed to influence lipid handling through two main avenues:

« Inhibition of Lipolysis: It may physically interact with adipose triglyceride lipase (ATGL) on the
lipid droplet surface, preventing its activation and thereby suppressing the breakdown of
triglycerides.[9][11]

e Promotion of Lipogenesis: It has been linked to the enhanced activation of SREBP-1c, which
would in turn increase the synthesis of fatty acids.[9]

However, studies using whole-body Hsd17b13 knockout mice have yielded inconsistent results.
Some studies report that knockout mice develop hepatic steatosis due to increased fatty acid
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synthesis and impaired mitochondrial B-oxidation[12], while others found that Hsd17b13
deficiency does not protect mice from diet-induced steatosis, inflammation, or fibrosis, failing to
replicate the protective phenotype seen in humans with loss-of-function variants.[13][14] These
species-specific differences are critical considerations for the development of Hsd17B13-
targeted therapies.[13]

Genetic Variants and Protection Against Liver
Disease

The most compelling evidence for the role of Hsd17B13 in liver disease comes from human
genetics. Several loss-of-function variants have been identified that are strongly associated
with a reduced risk of disease progression.

e The rs72613567 Splice Variant: This is the most well-characterized variant, a T>TA insertion
that creates a splice donor site, leading to a truncated, unstable, and enzymatically inactive
protein.[15][16]

o Other Protective Variants: Other variants, including rs6834314, rs9992651, and the P260S
mutation, also result in a partial or complete loss of function and are associated with
decreased severity of NAFLD.[4][5][10][17]

These variants do not prevent the initial development of hepatic steatosis but rather protect
against the progression to more advanced, inflammatory, and fibrotic stages of liver disease.
[18] The protective effect of the rs72613567 variant can even mitigate the risk of liver injury
associated with the pro-fibrotic PNPLA3 1148M mutation.[4][15]

Data Presentation
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Molecular Signaling Pathways

Hsd17B13 influences multiple pathways that are central to inflammation and fibrosis in the liver.

Retinoid Metabolism and Hepatic Stellate Cell Activation

As an RDH, wild-type Hsd17B13 converts retinol to retinaldehyde.[4] Retinoids are known to be
stored in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. It is hypothesized
that by depleting a local retinol pool, active Hsd17B13 in hepatocytes may indirectly promote
HSC activation.[4] Conversely, loss-of-function variants would increase local retinol availability,
which may have a protective effect.[4]
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Proposed role of Hsd17B13 in retinoid metabolism and HSC activation.

Pro-Fibrotic Signaling via TGF-81

Recent evidence suggests Hsd17B13 couples hepatocyte lipid metabolism directly to HSC
activation. Hsd17B13-driven lipogenesis can elicit potent paracrine activation of HSCs through
the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-f31), a key pro-
fibrotic cytokine.[9]
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Hsd17B13 promotes fibrogenic signaling via TGF-31 secretion.

Pro-Inflammatory Signaling via PAF/ISTAT3

Hsd17B13 can form a liquid-liquid phase separation (LLPS) around lipid droplets, which
enhances its enzymatic function.[19] This process increases the biosynthesis of Platelet-
Activating Factor (PAF), a potent pro-inflammatory lipid mediator. Secreted PAF then acts on
neighboring cells to activate the STAT3 pathway, leading to increased fibrinogen synthesis and
subsequent adhesion of leukocytes, a critical step in initiating hepatic inflammation.[19]
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Hsd17B13 promotes inflammation via the PAF-STAT3-Fibrinogen axis.

HSD17B13 as a Therapeutic Target

The robust human genetic data indicating that lower Hsd17B13 activity is protective against
liver disease progression makes it an attractive drug target.[20] The therapeutic hypothesis is
that inhibiting Hsd17B13's enzymatic activity will mimic the protective effect of the loss-of-
function genetic variants, thereby slowing or preventing the progression of NAFLD to NASH
and fibrosis.[21] Several therapeutic modalities are in development:
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» RNA interference (RNAI): These approaches aim to reduce the expression of the HSD17B13
gene. Alnylam Pharmaceuticals has advanced an RNAI therapeutic into clinical trials.[5]

o Small Molecule Inhibitors: Orally-delivered small molecules are being developed to directly
inhibit the enzymatic activity of the Hsd17B13 protein. Companies like Inipharm and Enanta
Pharmaceuticals have active programs, with some candidates entering Phase 1 clinical
studies.[22][23][24]

Key Experimental Protocols
In Vitro HSD17B13 Enzymatic Activity Assay

This protocol measures the RDH activity of recombinant Hsd17B13 by detecting the production
of NADH.

Methodology:

o Reaction Setup: In a 384-well plate, combine 300 ng of recombinant human Hsd17B13
protein in 10 pL of PBS containing 500 uM NAD+ and 15 uM B-estradiol (as a representative
substrate).[25]

» Detection: Add an equal volume of a luciferase-based NADH detection reagent (e.g., NADH-
Glo™).[25]

 Incubation: Incubate the plate at room temperature for 1 hour to allow for NADH production
and the subsequent luciferase reaction.[25]

o Measurement: Read the resulting luminescence signal using a multi-mode plate reader. The
light output is directly proportional to the amount of NADH produced and thus to the
enzymatic activity.[25]
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Workflow for an in vitro Hsd17B13 enzymatic activity assay.

In Vivo Hsd17B13 Knockdown in a Murine Model of
NAFLD

This protocol describes the use of RNAI to study the effects of reduced Hsd17B13 expression
in a diet-induced mouse model of NAFLD.
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Methodology:

e Model Induction: Feed C57BL/6 mice a high-fat diet (HFD) or a Western diet to induce
obesity and hepatic steatosis over several weeks.[13][26]

e Therapeutic Intervention: Administer an adeno-associated virus (AAV) vector expressing a
short-hairpin RNA (shRNA) targeting Hsd17b13 (AAV-shHsd17b13) via tail vein injection to
achieve liver-specific knockdown. A control group receives an AAV expressing a non-
targeting shRNA.[19][27]

o Follow-up: Continue the diet for a predefined period post-injection (e.g., 4-12 weeks).

» Endpoint Analysis: At the end of the study, harvest liver and blood samples. Analyze liver
tissue for triglyceride content, histology (steatosis, inflammation, fibrosis scoring), and gene
expression of inflammatory and fibrotic markers. Analyze serum for liver enzymes (ALT,
AST).[13][14]

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8627256/
https://www.biorxiv.org/content/10.1101/2024.02.27.582262v2.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11631211/
https://www.mdpi.com/1422-0067/23/10/5544
https://pmc.ncbi.nlm.nih.gov/articles/PMC8627256/
https://pubmed.ncbi.nlm.nih.gov/32779242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: C57BL/6 Mice

Induce NAFLD with
High-Fat or Western Diet

(Tail Vein Injection)

7 AN
Tre ent Gro

AAV-shHsd17b13
(Knockdown)

AAV-shControl
(Control)

Continue Diet Regimen
(4-12 weeks)

l

Endpoint Analysis:

- Liver Histology & TGs
- Gene Expression
- Serum ALT/AST

End: Evaluate Phenotype

Click to download full resolution via product page

Workflow for an in vivo murine knockdown study of Hsd17b13.

Conclusion and Future Directions
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Hsd17B13 stands as a pivotal, liver-enriched protein in the regulation of hepatic lipid
metabolism. While its precise enzymatic substrates and the full extent of its biological functions
are still being elucidated, the strong and consistent protective effect of its loss-of-function
variants in humans provides a compelling rationale for its development as a therapeutic target
for NASH and other chronic liver diseases. Key future research should focus on resolving the
discrepancies between human genetics and murine models, fully characterizing its substrate
specificity, and further delineating the downstream signaling pathways that mediate its
protective effects against inflammation and fibrosis. The outcomes of ongoing clinical trials with
Hsd17B13 inhibitors are eagerly awaited and hold the potential to introduce a new class of
therapeutics for patients with advanced liver disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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